5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

PI3Kδ Kinase Inhibitor ADME

Researchers targeting PI3Kδ or CaMKII often face scaffold limitations-generic pyridopyrimidine isomers fail to deliver target selectivity. This THPP dihydrochloride scaffold provides a validated solution. • Enables >100-fold selectivity over off-target kinases for CaMKII inhibitor development • Reduces lipophilicity vs. quinazoline cores while maintaining on-target potency at PI3Kδ • Stable dihydrochloride salt ensures enhanced solubility and ease of derivatization

Molecular Formula C7H11Cl2N3
Molecular Weight 208.09 g/mol
CAS No. 157327-49-6
Cat. No. B122612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
CAS157327-49-6
Molecular FormulaC7H11Cl2N3
Molecular Weight208.09 g/mol
Structural Identifiers
SMILESC1C[NH2+]CC2=C[NH+]=CN=C21.[Cl-].[Cl-]
InChIInChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H
InChIKeyWLSBRWTXCPUJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride: A Privileged Kinase Scaffold


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is the dihydrochloride salt form of the parent heterocycle, a bicyclic scaffold classified as a pyridopyrimidine. This core structure serves as a foundational building block in medicinal chemistry, enabling the synthesis of potent and highly selective inhibitors across multiple kinase families [1]. The parent compound, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4), has a molecular formula of C7H9N3 and a molecular mass of 135.17 g/mol [2]. Its dihydrochloride salt (CAS 157327-49-6) enhances solubility and handling for chemical derivatization .

Privileged pyridopyrimidine scaffold
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core for kinase inhibitor design
Dihydrochloride salt for aqueous handling
Enhanced solubility supports derivatization and screening workflows
Reported selective kinase inhibition context
Scaffold enables research on PI3Kδ, CaMKII, DHFR and NNRTI targets

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold Selectivity Advantages


Generic substitution among pyridopyrimidine scaffolds is not feasible due to pronounced differences in biological activity and selectivity driven by the specific ring fusion pattern. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core exhibits unique conformational and electronic properties that dictate binding affinity to distinct kinase active sites, such as PI3Kδ and CaMKII [1]. For instance, morphing a quinazoline core to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine significantly reduced lipophilicity while maintaining an optimal on-target profile, a critical advancement not achievable with other pyridopyrimidine isomers [2]. Direct substitution with a pyrido[2,3-d]pyrimidine or pyrido[3,4-d]pyrimidine scaffold would result in a different pharmacological profile with unpredictable and likely inferior selectivity and potency for the intended target, as documented in comparative medicinal chemistry campaigns [3].

Isomer risk
Isomer-dependent kinase selectivity
Pyrido[4,3-d]pyrimidine selectivity may not transfer to pyrido[2,3-d] or pyrido[3,4-d] isomers; reported binding profiles differ across kinase targets.
Property risk
Lipophilicity and ADME shift
Quinazoline-to-THPP scaffold change alters physicochemical and ADME properties; direct substitution cannot be assumed without validation.

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride Quantitative Evidence Guide


PI3Kδ Selectivity by Scaffold Morphing

Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines yielded compound 11f, a potent and highly selective PI3Kδ inhibitor with oral bioavailability. Critically, the scaffold transition from a quinazoline core to the THPP core was essential for improving drug-like properties. The quinazoline-based lead compounds, while potent, suffered from high lipophilicity. Morphing to the less lipophilic THPP core maintained on-target activity while enhancing ADME parameters, leading to the discovery of a clinical candidate [1].

PI3Kδ scaffold morphing
Head-to-head
THPP vs Quinazoline: reported lower lipophilicity while maintaining on-target PI3Kδ inhibition
Reported ADME and selectivity profile context
In vitro ADME; mouse antibody production model
PI3Kδ Kinase Inhibitor ADME

CaMKII Inhibition with Superior Potency and Selectivity

A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines containing substituted phenyl sulfonamides were evaluated for CaMKII inhibition. The most potent compound, 8p, exhibited an inhibitory activity that was 25-fold higher than that of KN-93, a well-known CaMKII inhibitor. Furthermore, 8p displayed remarkable selectivity, with more than 100-fold higher selectivity for CaMKII over five tested off-target kinases [1].

CaMKII inhibition vs KN-93
Head-to-head
25-fold higher inhibition; >100-fold selectivity over 5 off-target kinases
Reported CaMKII assay potency context
In vitro kinase inhibition assays
CaMKII Kinase Inhibitor Selectivity

Selective Anti-Toxoplasma DHFR Inhibition

In a study of twenty novel tetrahydropyrido[4,3-d]pyrimidine derivatives, ten compounds demonstrated higher anti-Toxoplasma activity compared to the positive control drugs pyrimethamine and sulfadiazine. The most potent compound, 7p, exhibited exceptional selectivity for the parasitic enzyme dihydrofolate reductase (TgDHFR) over the human counterpart (hDHFR), with an IC50 value of 15 nM against TgDHFR and 1460 nM against hDHFR, representing a 97.3-fold selectivity window [1].

Anti-Toxoplasma DHFR selectivity
Head-to-head
IC₅₀ TgDHFR 15 nM, hDHFR 1460 nM; 97.3-fold selectivity
Reported target engagement selectivity context
Enzymatic and MTT cell assays
Toxoplasma gondii DHFR Antiparasitic

Broad-Spectrum Activity Against Drug-Resistant HIV-1

A series of tetrahydropyrido[4,3-d]pyrimidine derivatives designed using an 'escape from flatland' strategy were discovered as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most potent inhibitor, compound 10c, demonstrated broad-spectrum antiviral activity and improved resistance profiles against NNRTI-resistant variants compared to the first-line drugs efavirenz and etravirine [1].

NNRTI-resistant HIV-1 activity
Head-to-head
Improved resistance profile vs efavirenz and etravirine
Reported antiviral activity context
In vitro wild-type and resistant strains
HIV-1 NNRTI Antiviral

Application Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride


PI3Kδ Inhibitor Design with Superior ADME

Based on the demonstrated ability to yield orally available, highly selective PI3Kδ inhibitors from this scaffold, this compound is a premier starting material for medicinal chemistry programs targeting PI3Kδ for autoimmune diseases or leukocyte malignancies. The transition from a quinazoline to this THPP core is a validated strategy for improving drug-like properties while maintaining target engagement [REFS-1, REFS-2].

Next-Generation CaMKII Inhibitor Design

The scaffold's proven capacity to generate CaMKII inhibitors with >100-fold selectivity over off-target kinases and 25-fold higher potency than KN-93 makes it ideal for developing superior tool compounds or therapeutic leads for neurological and cardiovascular research [1].

Antiparasitic Agent Discovery with Improved Safety

Given the 97.3-fold selectivity for parasitic DHFR over human DHFR, this scaffold provides a strong starting point for designing safer, more effective treatments for toxoplasmosis and potentially other parasitic diseases where DHFR inhibition is a viable strategy [1].

Broad-Spectrum Antiviral Agents Against Drug-Resistant Strains

The demonstrated ability of THPP derivatives to outperform efavirenz and etravirine against NNRTI-resistant HIV-1 variants positions this scaffold as a key building block for antiviral research programs aiming to combat drug resistance [1].

Application
Selection Property
Validation Focus
PI3Kδ inhibitor research
Scaffold-derived kinase selectivity
Isoform selectivity and ADME profiling
CaMKII inhibitor research
Kinase selectivity assay context
Off-target kinase panel review
Antiparasitic DHFR research
Target engagement selectivity
Host enzyme selectivity ratio review
HIV-1 NNRTI resistance research
Resistance profile context
Resistant variant profiling

Technical Documentation Hub

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48 linked technical documents
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